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Compound of Interest

Compound Name: 4-Bromo-5-methylpicolinaldehyde

Cat. No.: B592004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available spectroscopic data for 4-Bromo-5-
methylpicolinaldehyde and its closely related isomers. Due to a lack of published

experimental spectra for 4-Bromo-5-methylpicolinaldehyde, this guide leverages data from

structural analogues to predict and understand its spectroscopic characteristics. This

information is crucial for the identification, characterization, and quality control of this

compound in research and development settings.

Spectroscopic Data Comparison
While experimental spectroscopic data for 4-Bromo-5-methylpicolinaldehyde is not readily

available in the literature, we can infer its expected spectral properties by comparing it with its

isomers and similar brominated pyridine derivatives. The following tables summarize the

available and predicted data for these compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Compound 1H NMR (ppm) 13C NMR (ppm) Solvent

4-Bromo-5-

methylpicolinaldehyde

No experimental data

available. Predicted

shifts: Aldehyde

proton (~10.0 ppm),

Pyridine protons

(singlet, ~8.5-9.0

ppm), Methyl protons

(singlet, ~2.5 ppm).

No experimental data

available.
CDCl₃

5-Bromo-4-

methylpicolinaldehyde

No experimental data

available. Predicted

shifts: Aldehyde

proton (~10.0 ppm),

Pyridine protons

(doublet, ~8.7 ppm;

doublet, ~7.9 ppm),

Methyl protons

(singlet, ~2.6 ppm).

No experimental data

available.
CDCl₃

3-Bromo-4-

pyridinecarboxaldehyd

e

Consistent with

structure[1].
Not specified. Not specified

4-

Pyridinecarboxaldehy

de

10.11 (s, 1H, CHO),

8.90 (d, 2H, Ar-H),

7.72 (d, 2H, Ar-H)[2].

Not specified. CDCl₃[2]

Table 2: Infrared (IR) Spectroscopy Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.thermofisher.com/order/catalog/product/398080010
https://www.chemicalbook.com/SpectrumEN_872-85-5_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_872-85-5_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Key IR Absorptions (cm-1)

4-Bromo-5-methylpicolinaldehyde

No experimental data available. Expected

peaks: ~1700-1720 (C=O, aldehyde), ~1550-

1600 (C=C, aromatic), C-H stretching and

bending.

5-Bromo-4-methylpicolinaldehyde
No experimental data available. Expected peaks

similar to the 4-bromo isomer.

3-Bromo-4-pyridinecarboxaldehyde Conforms to structure[1].

Table 3: Mass Spectrometry (MS) Data

Compound Molecular Formula Molecular Weight
Key m/z values
(Predicted)

4-Bromo-5-

methylpicolinaldehyde
C₇H₆BrNO 200.03 g/mol

[M+H]⁺: 199.97057,

[M+Na]⁺:

221.95251[3]

5-Bromo-4-

methylpicolinaldehyde
C₇H₆BrNO 200.03 g/mol [4][5]

[M+H]⁺: 199.97057,

[M+Na]⁺:

221.95251[6]

4-

Bromopicolinaldehyde
C₆H₄BrNO 186.01 g/mol [7][8] Not specified.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

These methods are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm).

Data Acquisition:

1H NMR: Acquire the spectrum using a standard pulse program (e.g., zg30) on a 300 MHz

or higher field NMR spectrometer.[9] Key parameters include a spectral width of -2 to 12

ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay

of 1-5 seconds.

13C NMR: Acquire the proton-decoupled 13C NMR spectrum. A wider spectral width (e.g.,

0-220 ppm) is necessary. A larger number of scans and a longer acquisition time are

typically required due to the lower natural abundance and sensitivity of the 13C nucleus.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale to the internal standard.

Infrared (IR) Spectroscopy
For solid samples, one of the following methods is typically used:

Potassium Bromide (KBr) Pellet Method:

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr

powder using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) Method:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Acquire the IR spectrum. This method requires minimal sample preparation.
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Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or through a gas chromatograph

(GC-MS) for volatile compounds.[10]

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in a

high vacuum, causing the molecule to ionize and fragment.[11][12]

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z)

using a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions to generate a mass spectrum, which shows the relative

abundance of each ion.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic

compound like 4-Bromo-5-methylpicolinaldehyde using spectroscopic methods.
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Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of an

organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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